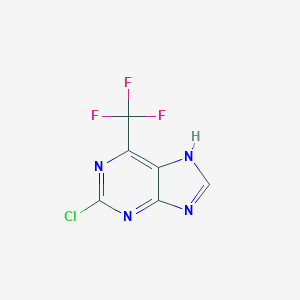

2-Chloro-6-(trifluoromethyl)-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-5-13-3(6(8,9)10)2-4(14-5)12-1-11-2/h1H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDVDSQMYOWJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173777 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-64-7 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001998647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Trifluoromethyl 9h Purine and Its Derivatives

Strategies for Constructing the 9H-Purine Nucleus

The formation of the fundamental 9H-purine ring system is a critical step in the synthesis of 2-chloro-6-(trifluoromethyl)-9H-purine. Several strategies have been developed, primarily relying on the cyclization of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors.

Cyclization Reactions from Pyrimidine Precursors

A prevalent method for constructing the purine (B94841) nucleus involves the cyclization of substituted pyrimidine derivatives. Typically, a 4,5-diaminopyrimidine (B145471) serves as a key intermediate. For instance, the reaction of 4,5-diamino-2,6-dichloropyrimidine with triethyl orthoformate, often in the presence of an acid catalyst like methanesulfonic acid, leads to the formation of the imidazole ring fused to the pyrimidine, yielding a dichloropurine derivative. researchgate.net This approach is versatile and allows for the introduction of various substituents on the pyrimidine ring prior to cyclization, thereby dictating the final substitution pattern of the purine.

Another example involves the reaction of a Schiff base, formed from a 2-chloropyrimidine-4,5-diamine (B81863) and a benzaldehyde (B42025) derivative, with N-bromosuccinimide to induce cyclization and form the purine ring system. rsc.org

The general principle of this strategy is the formation of the five-membered imidazole ring onto a pre-existing six-membered pyrimidine ring. The specific reagents and conditions can be tailored to achieve desired substitutions and yields.

Synthesis from Imidazole Derivatives

An alternative approach to the purine nucleus starts from imidazole precursors. This method involves building the pyrimidine ring onto a pre-existing imidazole scaffold. mdpi.com For example, 4-aminoimidazole-5-carboxamide or its derivatives can undergo cyclization with a one-carbon synthon, such as formic acid or its derivatives, to form the pyrimidine portion of the purine ring.

The synthesis can also commence from 4-nitroimidazole, which can be transformed into 4-aminoimidazole-5-carbaldehyde oximes. These oximes, upon reduction of the nitro group to an amino group, can be cyclized to form the purine ring. mdpi.com The versatility of this method lies in the ability to introduce substituents at various positions of the imidazole ring, which are then incorporated into the final purine structure. nih.gov

Approaches from Diaminomaleonitrile (B72808)

While less common for the direct synthesis of this compound, diaminomaleonitrile (DAMN) serves as a versatile precursor for a wide range of purine derivatives. The two adjacent amino groups and nitrile functionalities in DAMN allow for the sequential construction of both the imidazole and pyrimidine rings.

The synthesis typically involves the reaction of DAMN with a one-carbon electrophile to form the imidazole ring, followed by cyclization with another one-carbon unit to complete the pyrimidine ring. This "double cyclization" approach offers a high degree of flexibility in the synthesis of diversely substituted purines.

Regioselective Introduction of Key Functional Groups on the Purine Scaffold

Once the purine nucleus is established, the next critical phase is the precise placement of the chloro and trifluoromethyl groups at the C2 and C6 positions, respectively.

Halogenation and Chloro-Purine Precursors in Synthesis

The introduction of a chlorine atom at the 2-position of the purine ring is a crucial step. This is often achieved through direct halogenation of a suitable purine precursor or by starting with a pre-halogenated building block. For instance, 6-chloropurine (B14466) can be synthesized and subsequently functionalized. rsc.org The chlorine atom at the 6-position is highly susceptible to nucleophilic substitution, allowing for the introduction of other functional groups.

The synthesis of 2,6-dichloropurine (B15474) is a common strategy, as both chlorine atoms can be selectively manipulated. researchgate.net The differential reactivity of the C2-Cl and C6-Cl bonds allows for sequential reactions. For example, the C6-chloro group is generally more reactive towards nucleophilic displacement than the C2-chloro group. This differential reactivity is exploited to introduce the trifluoromethyl group at the C6 position while retaining the chlorine at the C2 position.

Various halogenating agents are employed for these transformations, including phosphorus oxychloride, N-chlorosuccinimide, and others, often in the presence of a base or catalyst to control regioselectivity. rsc.orgnih.gov The choice of halogenating agent and reaction conditions is critical to avoid unwanted side reactions and ensure the desired isomer is obtained.

Introduction of the Trifluoromethyl Moiety at the C-6 Position of Purines

The introduction of the trifluoromethyl (-CF3) group at the C6 position of the purine ring is a key transformation in the synthesis of the target molecule. This is typically achieved through trifluoromethylation reactions on a suitable purine precursor, often a 6-chloropurine derivative.

Several methods exist for introducing the trifluoromethyl group. One common approach involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable initiator, like a fluoride (B91410) source. Another method utilizes copper-mediated trifluoromethylation with reagents like (trifluoromethyl)copper(I).

The reaction of a 6-chloropurine with a trifluoromethyl-containing reagent, often in the presence of a palladium catalyst, is a widely used method. For example, a Suzuki-Miyaura coupling reaction between a 6-chloropurine derivative and a trifluoromethyl-containing boronic acid can be employed.

The choice of method depends on the specific substrate and the desired reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the final molecule.

Fluoroalkylation Reactions in Purine Chemistry

The introduction of fluorine-containing groups is a critical step in the synthesis of many bioactive molecules due to the unique properties these groups impart. rsc.org In purine chemistry, fluoroalkylation reactions are employed to install moieties like the trifluoromethyl group. rsc.orgrsc.org These reactions can proceed through various mechanisms, including those involving nucleophilic, electrophilic, or radical species. rsc.org The development of environmentally benign fluoroalkylation methods, often conducted in aqueous media, is an area of growing interest. rsc.org

Trifluoromethylation via Metal-Catalyzed Methods

Metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, and they play a significant role in the trifluoromethylation of purines. acs.orgnih.gov One common approach involves the use of a trifluoromethyl-copper complex (CF3Cu), which can be generated from various precursors and subsequently reacted with a halogenated purine derivative. nih.govacs.org Palladium, copper, and nickel complexes are particularly effective in activating the carbon-halogen bond of aryl halides for trifluoromethylation. acs.org Another strategy is the Suzuki-Miyaura coupling, where a 6-chloropurine derivative is reacted with a trifluoromethyl-containing boronic acid in the presence of a palladium catalyst.

Table 1: Examples of Metal-Catalyzed Trifluoromethylation Reagents

| Reagent Class | Specific Example | Metal Catalyst |

| Trifluoromethyl-copper complexes | CF3Cu | Copper |

| Trifluoromethyl-containing boronic acids | CF3B(OH)2 | Palladium |

| Trifluoromethyl silicon compounds | CF3SiMe3 (Ruppert-Prakash reagent) | Various transition metals |

This table provides examples of reagent classes and specific reagents used in metal-catalyzed trifluoromethylation reactions relevant to purine synthesis.

Metal-Free Trifluoromethylation Approaches

While metal-catalyzed methods are powerful, metal-free alternatives have gained traction due to their potential for milder reaction conditions and reduced metal contamination in the final products. rsc.org These approaches often utilize hypervalent iodine reagents, such as Togni's and Umemoto's reagents, which act as electrophilic trifluoromethylating agents. acs.orgrsc.orgnih.gov These reagents can directly introduce a CF3 group onto the purine ring system. acs.orgnih.gov Radical-based methods, where a CF3 radical is generated and reacts with the purine core, also represent a significant metal-free strategy. acs.orgnih.gov

Table 2: Prominent Metal-Free Trifluoromethylation Reagents

| Reagent Name | Reagent Type |

| Togni's Reagents | Hypervalent Iodine Reagent |

| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts |

This table highlights key examples of reagents employed in metal-free trifluoromethylation reactions.

C-2 and C-8 Functionalization Strategies

Functionalization at the C-2 and C-8 positions of the purine ring is essential for creating a diverse range of derivatives. The introduction of a trifluoromethyl group at the C-2 or C-8 position can significantly influence the biological activity of the resulting molecule. acs.orgnih.govnih.govnih.govresearchgate.net Direct C-H trifluoromethylation has emerged as a powerful technique, allowing for the introduction of a CF3 group without the need for a pre-installed leaving group. acs.org For instance, protected guanosine (B1672433) can be trifluoromethylated at the C-8 position in high yield using radical-generating conditions. nih.gov The selectivity of trifluoromethylation on adenosine (B11128) can be controlled by the choice of protecting groups, leading to substitution at C-2, C-8, or both. nih.gov

N-9 Alkylation and Derivatization Approaches

The N-9 position of the purine ring is a common site for alkylation and other derivatizations. rhhz.netub.edubyu.edunih.govnih.gov Standard methods often involve the reaction of the purine with an alkyl halide in the presence of a base. ub.edu However, these reactions can sometimes lead to a mixture of N-7 and N-9 isomers. ub.edu To achieve regioselective N-9 alkylation, various strategies have been developed. One approach involves the use of bulky substituents on the purine ring that sterically hinder attack at the N-7 position. byu.edunih.gov Light-promoted, metal-free radical relay methods have also been developed for the efficient and regioselective N-9 alkylation of purines. rhhz.net

Advanced Synthetic Transformations on the this compound Scaffold

Once the this compound core is synthesized, it can undergo a variety of further transformations to generate a library of derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-6

The chlorine atoms at the C-2 and C-6 positions of the purine ring are susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comacsgcipr.orgacsgcipr.orgsemanticscholar.orgresearchgate.netbyu.edu This reactivity is enhanced by the electron-withdrawing nature of the purine ring system and the trifluoromethyl group. A wide range of nucleophiles, including amines, thiols, and alcohols, can be used to displace the chloride ions, allowing for the introduction of diverse functional groups at these positions. acsgcipr.org The reaction typically proceeds via a Meisenheimer complex intermediate. acsgcipr.org The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like DMF and DMSO being commonly used. acsgcipr.orgacsgcipr.org

Table 3: Examples of Nucleophiles Used in SNAr Reactions with this compound

| Nucleophile Class | Specific Example | Resulting Functional Group |

| Amines | Benzylamine | Amino |

| Thiols | Thiophenol | Thioether |

| Alcohols | Methanol | Methoxy |

This table illustrates the versatility of SNAr reactions on the this compound scaffold by showing various classes of nucleophiles and the resulting functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. For this compound and its derivatives, these reactions are pivotal for introducing a wide range of substituents at the C2 and C6 positions.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the boronic acid reagents. rsc.orgresearchgate.net

In the context of dihalopurines, the Suzuki-Miyaura coupling can be performed with high regioselectivity. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid under anhydrous conditions selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.net This highlights the greater reactivity of the C6-chloro substituent over the C2-chloro substituent in this type of purine system. This selectivity is crucial for the stepwise functionalization of the purine core. The reaction of this compound with various aryl or heteroaryl boronic acids would similarly be expected to proceed at the more reactive C6 position, if it were a chloro group, to afford 2-chloro-6-aryl/heteroaryl-purine derivatives. Given the trifluoromethyl group is already in place at C6, the Suzuki-Miyaura coupling will target the C2-chloro position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopurine Derivatives

| Entry | Halopurine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 77 | researchgate.net |

| 2 | 9-Benzyl-6-chloropurine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 85 | researchgate.net |

| 3 | 6-Chloropurine nucleoside | Sodium tetraarylborate | Pd(OAc)₂ | - | Water/Ethanol | MW | High | rsc.org |

This table presents examples from related halopurine systems to illustrate typical reaction conditions. Specific applications to this compound may require optimization.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is of great importance for the introduction of alkynyl moieties into organic molecules, which can serve as versatile handles for further transformations or as key structural elements in materials and biologically active compounds. The reaction is typically co-catalyzed by a copper(I) salt and requires a base, often an amine, which can also serve as the solvent. wikipedia.org

While specific examples of Sonogashira coupling with this compound are not extensively documented in the literature, the general principles are applicable. The reactivity of halopurines in Sonogashira coupling generally follows the order I > Br > Cl. Therefore, the coupling at the C2-chloro position of this compound would likely require more forcing conditions compared to the corresponding bromo or iodo derivatives. However, advancements in catalyst systems, including the use of more active palladium-phosphine complexes, have enabled the efficient coupling of less reactive aryl chlorides. organic-chemistry.org A related study on 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives demonstrated successful Sonogashira coupling under microwave irradiation, suggesting the feasibility of this transformation on similar heterocyclic systems. researchgate.net

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Reference |

| 1 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp. | mdpi.com |

| 2 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | 65 °C | mdpi.com |

| 3 | Aryl Chloride | Terminal Alkyne | Pd₂(dba)₃ / Ligand | CuI | Cs₂CO₃ | Toluene | 100-120 °C | organic-chemistry.org |

This table provides general conditions for Sonogashira coupling. Specific conditions for this compound would need to be empirically determined.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, while the Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also typically catalyzed by palladium or nickel. nih.gov

Information regarding the application of the Heck reaction to this compound is scarce in the reviewed literature. However, the Negishi coupling has been successfully employed for the functionalization of 6-chloropurines. nih.gov Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides have been shown to proceed efficiently at room temperature, providing a ligand-free method for the synthesis of 6-alkyl or 6-aryl purines. nih.gov Given the reactivity of the C6-chloro position, it is plausible that a similar strategy could be applied to the C2-chloro position of a 6-(trifluoromethyl)purine derivative, although this would likely require optimization of the reaction conditions.

Amination Reactions at Purine Ring Positions

The introduction of amino groups onto the purine ring is a common strategy in the development of biologically active compounds. Nucleophilic aromatic substitution (SNAr) is a primary method for achieving this transformation, particularly with halopurines. The electron-withdrawing nature of the purine ring system facilitates nucleophilic attack, especially at the C2 and C6 positions when they bear a halogen substituent.

The amination of this compound would involve the displacement of the C2-chloride by an amine nucleophile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can significantly influence the reaction rate and yield. Microwave irradiation has been shown to accelerate these reactions significantly. researchgate.net The presence of the electron-withdrawing trifluoromethyl group at C6 is expected to further activate the C2 position towards nucleophilic attack.

Table 3: Examples of Amination of Chloropurine Derivatives

| Entry | Chloropurine Substrate | Amine | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | 6-Chloropurine | Morpholine | Et₃N | n-BuOH | Reflux, 4h | 95 | researchgate.net |

| 2 | 2,6-Dichloropurine | Benzylamine | DIPEA | EtOH | MW, 120°C, 15 min | 88 (at C6) | nih.gov |

| 3 | 6-Chloropurine Riboside | Various Amines | - | Water | MW, 100°C, 10-30 min | 75-98 | researchgate.net |

This table illustrates the general conditions for the amination of chloropurines. The principles are directly applicable to this compound.

Metal-Free C-H Functionalization Strategies

In recent years, metal-free C-H functionalization has emerged as a powerful and sustainable approach for the modification of heterocyclic compounds, including purines. rsc.org These methods avoid the use of often toxic and expensive transition metal catalysts. For purines, direct C-H functionalization typically targets the electron-deficient C2, C6, and C8 positions.

While the previously discussed methods focus on the substitution of the C2-chloro group, metal-free C-H functionalization offers a complementary strategy to modify other positions on the purine ring of this compound, assuming the C-H bond is more reactive under the specific conditions than the C-Cl bond. For instance, direct arylation or alkylation at the C8 position could be envisioned. These reactions are often mediated by radical initiators or proceed through the activation of C-H bonds with strong bases or other reagents. The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of these reactions. For example, direct C-H cyanation of 6-chloropurines has been shown to occur at the C8 position. mdpi.com

It is important to note that these C-H functionalization strategies represent a different synthetic approach compared to the cross-coupling and amination reactions that target the C-Cl bond.

Reactivity and Reaction Mechanisms of 2 Chloro 6 Trifluoromethyl 9h Purine

Electrophilic and Nucleophilic Reactivity Profiles of the Purine (B94841) Ring

The purine ring possesses a dual reactivity profile. The nitrogen atoms (N1, N3, N7, N9) are generally nucleophilic, with their lone pairs of electrons available for reactions with electrophiles, such as alkylating agents. The carbon atoms of the purine skeleton, particularly C2, C6, and C8, are relatively electron-deficient and are thus susceptible to attack by nucleophiles, especially when substituted with a good leaving group.

Conversely, certain positions on the ring are electron-rich and can undergo electrophilic attack. Computational studies on purine bases have shown that positions N3 and N7 are typically the most electron-rich and thus prone to electrophilic attack. The C8 position is also known to be active in both electrophilic and nucleophilic substitution reactions.

Influence of Chlorine and Trifluoromethyl Substituents on Purine Reactivity

The presence of a chlorine atom at the C2 position and a trifluoromethyl (CF3) group at the C6 position drastically alters the electronic landscape of the purine ring in 2-Chloro-6-(trifluoromethyl)-9H-purine.

Chlorine (C2): The chlorine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its presence at the C2 position makes this site a primary target for nucleophilic attack. While halogens are deactivating due to their inductive electron-withdrawing effect, this effect enhances the electrophilicity of the C2 carbon, making it more susceptible to substitution.

Trifluoromethyl (C6): The CF3 group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its powerful inductive effect (-I) significantly decreases the electron density across the entire purine ring system. acs.org This has two major consequences:

Deactivation towards Electrophilic Attack: The electron-withdrawing nature of the CF3 group diminishes the nucleophilicity of the ring nitrogens, making electrophilic attack (such as alkylation or nitration) more difficult compared to unsubstituted purine. The presence of an electron-withdrawing 8-CF3 group in a guanosine (B1672433) structure has been shown to dramatically decrease the nucleophilicity of the neighboring N7 nitrogen. acs.org

The combined electronic effects of these two substituents render the this compound ring highly susceptible to nucleophilic substitution, primarily at the C2 position.

| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Ring Reactivity |

| Chlorine (Cl) | C2 | -I (Withdrawing) | +M (Donating, weak) | Deactivates ring, but activates C2 for SNAr |

| Trifluoromethyl (CF3) | C6 | -I (Strongly Withdrawing) | None | Strongly deactivates ring to electrophiles; Strongly activates ring to nucleophiles |

Kinetic Studies of Substitution Reactions on Purine Derivatives

For reactions on halopurines, the rate of substitution is significantly increased by the presence of electron-withdrawing groups. Studies on the aminolysis of arenesulfonyl chlorides, another SNAr-type reaction, show a strong positive correlation (ρ-value of +2.02) with Hammett substituent constants, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the transition state. mdpi.com

In the context of this compound, the CF3 group at C6 would be expected to produce a substantial rate enhancement for nucleophilic substitution at C2 compared to a compound like 2-chloropurine. The chlorine atom at C2 is a better leaving group than fluorine but can be less reactive than bromine in certain SNAr reactions involving purines. byu.edu However, the overwhelming electronic activation provided by the CF3 group is the dominant factor governing reactivity. Computational studies on the chlorination of purine compounds have estimated the kinetic reactivity order for different sites, although this involves an electrophilic attack rather than nucleophilic substitution. rsc.org

Mechanistic Insights into Derivatization Pathways and Regioselectivity

Nucleophilic Substitution: The primary derivatization pathway for this compound involves nucleophilic aromatic substitution (SNAr) at the C2 position. The mechanism proceeds via a two-step addition-elimination process:

Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine (B1678525) ring and forming a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The strong electron-withdrawing effect of the CF3 group at C6, along with the nitrogen atoms in the ring, is crucial for stabilizing this intermediate.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the 2-substituted-6-(trifluoromethyl)-9H-purine product.

Regioselectivity: The term regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgkhanacademy.org In this compound, several aspects of regioselectivity are critical.

C2 vs. C6 Substitution: Nucleophilic attack is overwhelmingly favored at C2 over C6. This is because chlorine is an excellent leaving group for SNAr reactions, whereas the trifluoromethyl group is not. The C-F bonds are exceptionally strong, and the CF3 anion is a very poor leaving group. Studies on 2,6-dihalogenopurines confirm that the C6 position is generally more reactive towards nucleophiles than the C2 position. beilstein-journals.org However, in the target molecule, the presence of a non-leaving CF3 group at C6 directs substitution to the C2-Cl site.

N7 vs. N9 Alkylation: Another important aspect of regioselectivity in purines is alkylation at the imidazole (B134444) ring nitrogens (N7 and N9). The outcome of N-alkylation is a complex interplay of steric and electronic factors, as well as reaction conditions.

Kinetic vs. Thermodynamic Control: Generally, alkylation at N7 is the kinetically favored product (formed faster), while the N9-alkylated purine is the thermodynamically more stable product.

Substituent Effects: The substituents at C2 and C6 play a significant role. Electron-withdrawing groups, like those in the title compound, can influence the relative nucleophilicity of N7 and N9.

Reaction Conditions: The choice of solvent, base, and catalyst can direct the alkylation to one nitrogen over the other. For instance, specific methods have been developed for the direct, regioselective N7-tert-alkylation of 6-substituted purines under kinetic control using a Lewis acid catalyst like SnCl4. nih.gov In contrast, heating the reaction can favor the formation of the thermodynamic N9 isomer. nih.gov

| Factor | Favors N7-Alkylation (Kinetic Product) | Favors N9-Alkylation (Thermodynamic Product) |

| Temperature | Lower temperatures | Higher temperatures (allows for equilibration) |

| Steric Hindrance | Bulky alkylating agents can favor N7 | Less sterically hindered site |

| Reaction Control | Kinetic Control | Thermodynamic Control |

| Catalyst/Conditions | Specific Lewis acids (e.g., SnCl4) can direct to N7 nih.gov | Conditions that allow for isomer rearrangement (e.g., prolonged heating) |

Structure Activity Relationship Sar Studies of 2 Chloro 6 Trifluoromethyl 9h Purine Analogs

Impact of C-6 Substituents on Biological Recognition and Potency

The C-6 position of the purine (B94841) ring is a critical determinant of biological activity and a common site for modification. In the parent compound, this position is occupied by a trifluoromethyl (-CF3) group. The nature of the substituent at C-6 can dramatically alter the compound's interaction with its biological target. For example, replacing the chlorine atom at the C-6 position of purine ribonucleosides with various carbon-based substituents has been a successful strategy for creating novel analogs. nih.gov In the synthesis of 6-C-substituted purine nucleosides, 6-chloro-9-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)purine was reacted with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl acetoacetate (B1235776) to yield corresponding 6-substituted analogs. nih.gov

In studies on adenosine (B11128) receptor antagonists, substitution at the C-6 position with groups like morpholino moieties has been explored. researchgate.net The size, electronics, and hydrogen-bonding capacity of the C-6 substituent are all crucial factors. For instance, in the development of human A3 adenosine receptor antagonists, N6-substitutions on a 2-chloro-4'-thioadenosine scaffold were systematically varied to establish clear structure-activity relationships. dongguk.edu

| C-6 Substituent | Observed Effect | Compound Class |

| Morpholino | Potent antagonism at adenosine receptors | 2-Aryl-9-substituted-6-morpholinopurines researchgate.net |

| Dicyanomethylidene | Intermediate for further functionalization | 6-C-substituted purine nucleosides nih.gov |

| (3-methylbut-2-en-1-yl)amino | Cytokinin activity | N⁶-isopentenyladenine (iP) derivatives nih.gov |

Role of C-2 Substituents in Modulating Bioactivity

The C-2 position of the purine scaffold, occupied by a chlorine atom in the titular compound, plays a significant role in modulating bioactivity and selectivity. The presence of a halogen, such as chlorine, can enhance binding affinity through various interactions, including halogen bonding. In SAR studies of purine-based Grp94 inhibitors, chlorine was often the preferred substituent compared to others like methoxy, trifluoromethoxy, cyano, or methyl groups, suggesting its importance in binding. nih.gov

| C-2 Substituent | General Impact | Example Context |

| Chlorine | Often preferred, enhances binding affinity | Grp94 inhibitors, A3 adenosine receptor antagonists nih.govdongguk.edu |

| Aryl groups | Can confer potent antagonism | Adenosine receptor antagonists researchgate.net |

| Hydrogen | Serves as a baseline for comparison | General purine analogs |

Effects of N-9 Substituents on Target Interaction and Selectivity

The N-9 position of the purine ring is frequently substituted to modulate the physicochemical properties and target engagement of the molecule. Alkylation or arylation at N-9 can improve cell permeability, alter solubility, and introduce new interaction points with the target protein. For cytokinin derivatives, a series of N⁶-[(3-methylbut-2-en-1-yl)amino]purine (iP) compounds were modified at the N-9 position with various alkyl chains and functional groups. nih.gov These substitutions were crucial for evaluating the relationship between the N-9 modification and cytokinin activity. nih.gov

The synthesis of N-9 isomers is a common strategy in developing purine-based inhibitors. For example, N-9 isomers of Grp94 inhibitors were prepared by alkylating a purine intermediate with alkyl halides or under Mitsunobu conditions. nih.gov The structure of the N-9 substituent can dramatically affect binding. For instance, in the crystal structure of 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine, the dihedral angle between the N-9 substituent's benzene (B151609) ring and the purine ring system is a key structural feature. nih.gov

| N-9 Substituent | Purpose/Effect | Example Compound Series |

| Tetrahydropyran-2-yl, Ethoxyethyl | Evaluate cytokinin activity | N9-Substituted iP derivatives nih.gov |

| Pent-4-yn-1-yl | Serve as a linker for further modification | Grp94 inhibitors nih.gov |

| 2-nitro-phenyl-sulfonyl | Influences crystal packing and intermolecular interactions | 6-Chloro-9-substituted-9H-purine nih.gov |

The Trifluoromethyl Group as a Key Modulator of Bioactivity in Purine Scaffolds

The trifluoromethyl (-CF3) group, present at the C-6 position of 2-Chloro-6-(trifluoromethyl)-9H-purine, is a powerful modulator of biological activity in drug design. mdpi.com Its unique properties significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions. mdpi.com

Key Properties and Effects of the -CF3 Group:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life of the drug. mdpi.com

Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.com

Electronic Effects: As a strong electron-withdrawing group, it can significantly alter the electronic properties of the purine ring, affecting pKa and hydrogen bonding capabilities.

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, such as a chlorine atom, due to similarities in their steric bulk. mdpi.com

The incorporation of a -CF3 group is a well-established strategy to enhance the drug-like properties of a molecule. mdpi.com In the context of the purine scaffold, placing this group at the C-6 position can lead to potent and metabolically stable compounds.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Approaches for Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical properties of a series of compounds with their biological activities. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that drive biological effects. nih.gov

For purine analogs, QSAR and 3D-QSAR studies can provide detailed insights into the required structural features for potent activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These techniques map the steric and electrostatic fields of a set of aligned molecules to identify regions where modifications would enhance or diminish activity. nih.gov

For example, a 3D-QSAR study on a series of antibacterial agents resulted in highly predictive models (conventional r² values > 0.94) that could guide further synthesis. nih.gov In another study on chromone (B188151) derivatives, QSAR analysis revealed that tumor-specificity was correlated with 3D shape, size, and ionization potential. researchmap.jp While specific QSAR studies on this compound were not identified in the search, the principles and methodologies are directly applicable to this class of compounds to guide the design of new, more potent analogs. nih.govnih.gov

Computational and Spectroscopic Analysis of 2 Chloro 6 Trifluoromethyl 9h Purine Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations offer profound insights into the molecular-level characteristics of purine (B94841) derivatives. These theoretical methods are used to model the molecule's geometry, electronic distribution, and reactivity parameters, providing a framework for understanding its chemical nature.

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the structural and electronic properties of purine systems. By applying methods like B3LYP with a suitable basis set (e.g., 6-31+G*), researchers can calculate the optimized molecular geometry, including bond lengths and angles, and determine the most stable tautomeric forms of the molecule. researchgate.net For 6-oxy purine derivatives, DFT calculations have been successfully used to identify the most favorable tautomer, revealing that the hydrogen atom preferentially binds to the N1 atom on the purine ring. nih.gov

Table 1: Representative Optimized Bond Lengths (Å) in Purine Derivatives Calculated by DFT

| Bond | Tautomer A | Tautomer B | Tautomer C |

| C6-O10 | 1.222 - 1.223 | 1.342 - 1.351 | 1.224 - 1.230 |

| C6-N1 | 1.430 - 1.434 | 1.325 - 1.333 | 1.421 - 1.427 |

| C2-N3 | 1.301 - 1.309 | 1.331 - 1.340 | 1.373 - 1.383 |

This table is illustrative of typical bond lengths in 6-oxy purine derivatives as determined by DFT calculations and may vary for 2-Chloro-6-(trifluoromethyl)-9H-purine. Data sourced from a study on 6-oxy purine derivatives. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed understanding of electron delocalization, hyperconjugative interactions, and the nature of the chemical bonds. For purine derivatives, NBO analysis can elucidate how the electron-withdrawing trifluoromethyl group and the chlorine atom influence the electronic density across the purine ring system. This information is critical for rationalizing the molecule's stability and reactivity patterns.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is instrumental in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (typically colored red) around the nitrogen atoms of the purine ring and the fluorine atoms of the trifluoromethyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom on the purine nitrogen, highlighting its acidic character. This mapping helps predict how the molecule will interact with other molecules, such as biological receptors or reactants.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net In studies of purine derivatives, the HOMO and LUMO energies are calculated to predict their reactivity. researchgate.net For instance, molecules with a smaller energy gap are generally more reactive. researchgate.net

Table 2: Illustrative Quantum Chemical Parameters for Purine Derivatives

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |

| Adenine (B156593) | -6.37 | -1.26 | 5.11 |

| Guanine (B1146940) | -5.73 | -0.99 | 4.74 |

| Hypoxanthine | -6.22 | -1.33 | 4.89 |

| Xanthine | -6.32 | -1.53 | 4.79 |

| 2,6-Diaminopurine | -5.74 | -0.99 | 4.75 |

This table presents example HOMO and LUMO energies for common purine derivatives calculated using DFT/B3LYP to illustrate the concept. researchgate.net The specific values for this compound would require a dedicated calculation.

Spectroscopic Characterization Methods for Purine Analogs

Spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized compounds like this compound.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see a signal for the proton at the C8 position and another for the N9-H proton, with their chemical shifts influenced by the electronic effects of the substituents.

¹³C NMR: Carbon NMR reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the purine ring would be significantly affected by the attached chlorine and trifluoromethyl groups. The carbon of the CF₃ group would also show a characteristic signal, often split due to coupling with the fluorine atoms.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is an exceptionally useful and sensitive technique. acs.org It provides a clean spectrum with a distinct signal for the -CF₃ group, as fluorine is rare in biological systems. nih.gov The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it ideal for quantitative analysis and for use as a probe in enzymatic assays. acs.orgnih.gov The chemical shift of the trifluoromethyl group provides a clear diagnostic marker for the compound.

¹⁵N NMR: While less common due to lower sensitivity and the low natural abundance of the ¹⁵N isotope, nitrogen NMR can provide direct information about the electronic environment of the four nitrogen atoms within the purine core, aiding in the definitive assignment of tautomeric forms and substitution patterns.

The combination of these NMR techniques allows for an unambiguous structural assignment of this compound and its derivatives, providing a solid foundation for further chemical and biological studies. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups and elucidating the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular fingerprint. For purine derivatives, FT-IR is instrumental in confirming the presence of characteristic vibrations associated with the purine core and its substituents.

The characteristic vibrational frequencies for purine derivatives typically include N-H stretching, C=N and C=C stretching within the heterocyclic rings, and vibrations corresponding to the substituents. For this compound, one would expect to observe:

N-H Stretching: Broad absorption bands in the region of 3100-2900 cm⁻¹, characteristic of the N-H group in the purine ring.

C=N and C=C Stretching: A series of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹, corresponding to the stretching vibrations of the purine ring system.

C-F Stretching: Strong, intense absorption bands typically found in the 1350-1100 cm⁻¹ region, which are characteristic of the trifluoromethyl (-CF₃) group.

C-Cl Stretching: Absorption in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹, indicating the presence of the chloro-substituent.

Analysis of related substituted pyridines and other purine derivatives supports these expected ranges for key functional group vibrations. For instance, studies on 2-chloro-6-methyl pyridine (B92270) and other nicotinic acid derivatives show characteristic ring vibrations and substituent-specific bands in these regions. mdpi.comresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 2900 | Medium-Broad |

| C-H Stretch (aromatic) | ~3100 | Medium |

| C=N / C=C Ring Stretch | 1650 - 1400 | Medium-Strong |

| C-F Stretch (in -CF₃) | 1350 - 1100 | Strong, Intense |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the context of this compound (C₆H₂ClF₃N₄, molecular weight: 222.555 g/mol ), mass spectrometry can confirm its identity and the integrity of its substituents. nih.gov

When subjected to mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI), the compound would be expected to form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 223.999. elsevierpure.com A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two molecular ion peaks will appear, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. libretexts.org This pattern provides definitive evidence for the presence of a single chlorine atom in the molecule.

The fragmentation of 2,6-disubstituted purines under tandem mass spectrometry (MS/MS) conditions often involves initial cleavage at the C6-substituent. tsijournals.com For this compound, the fragmentation pathway would likely be influenced by the strong electron-withdrawing nature of the trifluoromethyl group. General fragmentation patterns for purine analogues show that the 2-substituted group has less influence on the primary fragmentation events compared to the 6-substituent. tsijournals.com In studies of purine nucleosides, the most susceptible bond to cleavage is often the N-glycosidic bond, leading to a fragment ion corresponding to the purine base. nih.govnih.gov While the title compound is not a nucleoside, this highlights the general stability of the purine core itself.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule and serve as an additional identification parameter in ion mobility-mass spectrometry.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 222.99928 | 137.8 |

| [M+Na]⁺ | 244.98122 | 151.6 |

| [M-H]⁻ | 220.98472 | 132.8 |

| [M+K]⁺ | 260.95516 | 145.5 |

| [M+NH₄]⁺ | 240.02582 | 154.2 |

Data sourced from PubChemLite. elsevierpure.com

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's chemical properties and biological activity.

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related substituted chloropurine derivatives demonstrates the power of this technique. For example, the crystal structures of compounds like (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine and 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine have been successfully elucidated. nih.govnih.gov

These studies reveal detailed structural parameters. For instance, in the crystal structure of 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine, two independent molecules were found in the asymmetric unit, showcasing different conformations. nih.gov The analysis identified key intermolecular forces, including π-π stacking interactions with a centroid-centroid distance of 3.8968 Å, and non-classical C-H···O and C-H···N hydrogen bonds that assemble the molecules into a three-dimensional network. nih.gov Similarly, the structure of (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine showed that molecules were ordered in a chain-like fashion, with disorder observed in the allylic side chains. nih.gov

Table 3: Example Crystal Data for a Related Substituted Chloropurine Derivative

| Parameter | (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine nih.gov | 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine nih.gov |

| Chemical Formula | C₉H₉ClN₄ | C₁₁H₆ClN₅O₄S |

| Formula Weight | 208.65 | 339.72 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 8.1818 (11) | 10.0055 (3) |

| b (Å) | 9.7103 (13) | 10.6931 (5) |

| c (Å) | 13.9435 (19) | 12.5378 (5) |

| α (°) | 69.642 (1) | 93.692 (3) |

| β (°) | 75.448 (1) | 97.136 (3) |

| γ (°) | 67.032 (1) | 93.995 (3) |

| Volume (ų) | 947.6 (2) | 1324.16 (9) |

| Z | 4 | 4 |

Molecular Mechanisms of Action for 2 Chloro 6 Trifluoromethyl 9h Purine Derived Bioactive Molecules

Interaction with Nucleic Acids and DNA

The structural similarity of purine (B94841) analogs to the endogenous purine nucleobases, adenine (B156593) and guanine (B1146940), allows them to function as biomimetics. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, and the chlorine atom significantly alters the electronic properties of the purine ring system. This modification enhances the molecule's ability to engage in various non-covalent interactions and potentially become integrated into nucleic acid structures.

Bioactive molecules derived from the 2-chloro-6-(trifluoromethyl)-9H-purine scaffold can exert their effects by:

Mimicking Natural Nucleobases: Their core structure allows them to be recognized by enzymes involved in DNA and RNA synthesis. nih.gov Once phosphorylated into their nucleotide triphosphate forms by cellular kinases, they can be incorporated into growing nucleic acid chains by polymerases. nih.gov The presence of the unnatural fluorinated substituent can disrupt the normal structure and function of DNA or RNA, interfering with replication, transcription, and repair processes, ultimately leading to cellular apoptosis. nih.govnih.gov

Inducing Conformational Changes: The binding of purine derivatives to DNA can cause significant structural alterations. Studies on related purine-containing complexes have demonstrated that such interactions can lead to changes in DNA viscosity and thermal denaturation profiles. These conformational changes can impact the binding of DNA-processing proteins and disrupt the fidelity of genetic processes.

The incorporation of fluorine, as in the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance metabolic stability. It can strengthen the glycosidic bond in nucleoside derivatives, making them more resistant to enzymatic cleavage and prolonging their biological activity.

**6.2. Inhibition and Modulation of Key Enzyme Targets

Beyond direct interaction with nucleic acids, derivatives of this compound are designed to target specific enzymes, acting as inhibitors or modulators to disrupt pathological cellular signaling.

Topoisomerase II is a crucial enzyme that manages DNA topology by creating and resealing transient double-strand breaks, a process essential for DNA replication and chromosome segregation during mitosis. The enzyme utilizes the energy from ATP hydrolysis to drive these conformational changes. Purine analogs have been developed as potent ATP-competitive catalytic inhibitors of topoisomerase II.

Unlike topoisomerase "poisons" (e.g., doxorubicin) that stabilize the enzyme-DNA cleavage complex and lead to DNA damage, these catalytic inhibitors block the enzyme's function before DNA scission occurs. They achieve this by docking into the nucleotide-binding pocket in the enzyme's ATPase domain, preventing ATP from binding and being hydrolyzed. This action halts the enzyme's catalytic cycle, preventing the decatenation (unlinking) of intertwined DNA circles.

A notable example is the quinoline (B57606) aminopurine compound QAP 1, a rationally designed purine analogue. Research has shown it to be a potent and selective ATP-competitive inhibitor of both human topoisomerase II alpha and beta isoforms.

Table 1: In Vitro Inhibitory Activity of QAP 1

| Target/Assay | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Topoisomerase II ATPase Activity | Sub-micromolar | ATP-competitive |

| Topoisomerase II Decatenation | Sub-micromolar | Catalytic Inhibition |

Data derived from studies on novel purine analogues.

This mechanism makes such inhibitors particularly effective against rapidly proliferating cells that are highly dependent on topoisomerase II function for mitosis.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. The purine scaffold is a well-established "privileged structure" for kinase inhibitor design due to its resemblance to the adenosine (B11128) moiety of ATP. Derivatives of this compound can act as ATP-competitive inhibitors of various protein kinases. nih.gov

The halogen and trifluoromethyl substituents can enhance binding affinity and selectivity for the ATP-binding pocket of specific kinases. nih.gov Research into purine-based compounds that also inhibit topoisomerase II has shown cross-activity against a panel of protein kinases, including Cyclin-Dependent Kinases (CDKs) such as CDK1/CyclinB. CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, providing a key mechanism for anticancer activity.

Based on available research, there is no specific information detailing the inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) by derivatives of this compound. Studies on DprE1 inhibition primarily focus on other chemical scaffolds, such as thiophenes and triazole derivatives.

Adenosine receptors (ARs) are G-protein coupled receptors classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. They are involved in a wide array of physiological processes, and their modulation is a target for various therapeutic areas. The purine core of this compound makes its derivatives well-suited to interact with these receptors.

Studies on 2,6,9-trisubstituted purines, which can be synthesized from related 2,6-dichloropurine (B15474) precursors, have demonstrated their activity as adenosine receptor antagonists. The nature of the substituents at the 2, 6, and 9 positions of the purine ring dictates the affinity and selectivity for the different AR subtypes.

For instance, research has shown that introducing a chlorine atom at the 2-position of the purine ring can increase binding affinity at the A₁, A₂ₐ, and A₃ receptor subtypes compared to an unsubstituted analogue. Further substitution at the N⁶ and N⁹ positions allows for fine-tuning of this activity. A preliminary structure-activity relationship (SAR) profile for a series of N⁶-unsubstituted-2-chloro-9-propylpurine derivatives showed notable antagonism at A₂ₑ receptors.

Table 2: Adenosine Receptor Binding Profile for a 2-Chloro-9-propylpurine Derivative

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| Human A₁ | 1480 |

| Human A₂ₐ | 1980 |

| Human A₂ₑ | 270 |

| Human A₃ | 1640 |

Data represents an example of a 2,9-disubstituted purine derivative.

This modulation of adenosine receptors highlights a distinct mechanism through which these compounds can exert physiological effects, separate from intracellular enzyme inhibition.

Current scientific literature does not provide specific data on the modulation of phosphodiesterase (PDE) isozymes by derivatives of this compound. Research into PDE inhibitors has largely focused on other classes of chemical compounds.

Receptor-Ligand Binding Studies and Molecular Docking Analysis

Receptor-ligand binding assays and molecular docking are powerful computational and experimental techniques used to predict and analyze the interaction between a small molecule (ligand) and its macromolecular target (receptor), such as an enzyme or a receptor. These studies are instrumental in rational drug design, allowing for the prediction of binding affinity, the identification of key interacting residues, and the optimization of lead compounds.

Research Findings on Kinase Inhibition

A significant body of research has focused on the derivatives of this compound as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. While specific binding data for a comprehensive series of derivatives originating directly from this compound is not extensively compiled in single public sources, the available literature on related purine analogs provides a strong framework for understanding their mechanism of action.

Studies on purine derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), for instance, have revealed key structural features that govern their potency and selectivity. nih.govnih.gov Molecular docking studies have consistently shown that the purine core acts as a scaffold that mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases. nih.gov The substitutions at the C2 and C6 positions of the purine ring are critical for establishing specific interactions with the amino acid residues lining this pocket, thereby determining the inhibitor's affinity and selectivity. nih.gov

For example, in the context of CDK2 inhibition, molecular docking has identified key hydrogen bond interactions between the purine nitrogen atoms and the hinge region residues of the kinase, such as Leu83 and Glu81. nih.gov The trifluoromethyl group at the C6 position, being a strong electron-withdrawing group, can influence the electronic properties of the purine ring and may engage in specific hydrophobic or non-canonical interactions within the binding site.

Molecular Docking Insights into Aurora Kinase Inhibition

Aurora kinases are another important family of serine/threonine kinases that have been targeted by purine-based inhibitors. Molecular docking studies on Aurora kinase inhibitors have highlighted the importance of specific residues, such as Ala213 in the hinge region, for hydrogen bonding. nih.gov The binding energy of these interactions is a critical determinant of the inhibitory activity. plos.org While a detailed study with a complete data table for this compound derivatives is not available, the principles derived from analogous structures are applicable. The docking of purine derivatives into the ATP-binding site of Aurora A has shown that substitutions at the C2 and C6 positions can be tailored to exploit specific sub-pockets within the active site, leading to enhanced potency and selectivity. nih.gov

The trifluoromethyl group, in particular, can contribute to the binding affinity through favorable hydrophobic interactions with nonpolar residues in the kinase active site. The chlorine atom at the C2 position can also form halogen bonds or other non-covalent interactions that enhance the binding affinity.

Interactive Data Table: Key Interacting Residues for Purine-based Kinase Inhibitors

The following table summarizes the key amino acid residues in the binding sites of CDK2 and Aurora A that are commonly involved in interactions with purine-based inhibitors, as identified through molecular docking studies.

| Kinase Target | Key Interacting Residues (Hinge Region) | Other Important Interacting Residues | Type of Interaction |

| CDK2 | Leu83, Glu81 | Lys33, Gln131, Asp86 | Hydrogen Bonding, Hydrophobic Interactions |

| Aurora A | Ala213, Glu211, Leu139 | Tyr212, Arg137, Leu263 | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions |

This table is a representative summary based on studies of various purine derivatives and may not be exhaustive for all derivatives of this compound.

Binding Affinity Data for Representative Purine Derivatives

While a specific table for derivatives of this compound is not available, the following table presents representative binding affinity data for other purine-based kinase inhibitors to illustrate the typical range of activities observed.

| Compound Type | Kinase Target | Binding Affinity (IC50/Kd) |

| Purine Derivative | CDK2 | 0.044 µM (IC50) |

| Purine Derivative | Aurora A | 7.47 µM (IC50) |

| Purine Derivative | Aurora B | 84% inhibition at 10 µM |

This data is illustrative and sourced from studies on various purine derivatives to provide context. nih.gov

Future Prospects and Research Challenges in 2 Chloro 6 Trifluoromethyl 9h Purine Research

Development of Novel and Efficient Synthetic Routes for Purine (B94841) Derivatives

A primary challenge in the advancement of purine-based drug discovery lies in the synthesis of functionally diverse libraries of compounds like 2,6,9-trisubstituted purines. nih.gov The development of more efficient and versatile synthetic methodologies is crucial. mdpi.com Historically, the synthesis of purine derivatives has been a central theme in the quest for new therapeutic agents. nih.gov For instance, the synthesis of 2,6,9-trisubstituted purine analogs often begins with commercially available 2,6-dichloropurine (B15474). nih.gov

Exploration of Underexplored Biological Targets and Pathways

While purine analogs have been extensively studied, the full spectrum of their biological targets and mechanisms of action remains to be elucidated. Purine derivatives are known to be involved in a vast array of metabolic and signaling pathways. nih.gov Many have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. nih.gov For example, various 2,6,9-trisubstituted purines have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are considered important targets in cancer therapy. nih.gov Some purine derivatives have also shown promise as antitubercular agents. nih.gov

A significant future prospect is the identification of novel biological targets for compounds like 2-Chloro-6-(trifluoromethyl)-9H-purine. The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, potentially leading to interactions with previously unconsidered biological targets. researchgate.net Research is increasingly focused on the purinergic system, which includes a wide range of receptors and enzymes that can be modulated by purine derivatives to treat immune-mediated inflammatory diseases. nih.gov Unexpectedly, some purine compounds with similar inhibitory activity against a known target can produce different cellular outcomes, such as inducing apoptosis directly rather than causing cell-cycle arrest, suggesting that they affect distinct biochemical pathways that are ripe for exploration. nih.gov

Advanced Computational Modeling for Rational Design and Prediction

Computer-aided drug design (CADD) has become an indispensable tool for efficiently designing and discovering novel drug candidates at a reduced cost. mdpi.com For purine derivatives, advanced computational modeling techniques are being employed to understand structure-activity relationships (SAR) and to predict the biological activity of new compounds. nih.gov

Key computational methods include:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) : This method is used to build predictive models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comresearchgate.net These models help identify the critical structural features, such as electrostatic and hydrophobic fields, that influence the biological activity of the purine derivatives. mdpi.comresearchgate.net

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It has been used to study the interactions of purine derivatives with the active sites of enzymes like CDKs, identifying key hydrogen bonds and other interactions that affect ligand activity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to verify the stability of ligand-protein complexes over time, providing further validation for the interactions predicted by molecular docking. mdpi.comnih.gov

Virtual Screening : This involves using computational models to search large compound databases for molecules that are likely to be active against a specific target. nih.gov

These computational studies provide valuable information that guides the rational design of novel purine derivatives with enhanced potency and selectivity. mdpi.comnih.gov A challenge and future direction is the refinement of these models to improve their predictive accuracy and to better account for the complex biological environment. researchgate.net

Integration with High-Throughput Screening Methodologies for Bioactivity Discovery

To fully realize the therapeutic potential of purine derivatives, it is essential to integrate advanced synthetic chemistry with high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of compounds against specific biological targets to identify "hit" compounds with desired activity.

The synthesis of libraries of 2,6,9-trisubstituted purines, using both solution- and solid-phase chemistry, has been successfully coupled with screening for inhibition of CDK activity and for effects on cancer cell growth. nih.gov This approach allows researchers to quickly assess the biological activities of a wide range of structural analogs.

Future prospects in this area involve the development of more sophisticated and miniaturized screening assays that can provide more detailed information about a compound's mechanism of action early in the discovery process. Integrating HTS with computational predictions can create a powerful discovery engine: computational models can prioritize which compounds to synthesize and screen, and the HTS results can then be used to refine and improve the predictive models in an iterative cycle. nih.gov This synergy between synthesis, screening, and computational design is critical for efficiently navigating the vast chemical space of purine derivatives to uncover new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-6-(trifluoromethyl)-9H-purine, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via cross-coupling reactions. A common approach involves:

- Suzuki-Miyaura coupling : Reacting 6-chloropurine derivatives with trifluoromethyl-containing boronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene under reflux (12–24 hours) .

- N-Alkylation : Introducing substituents at the N9 position via alkylation of 6-chloro-9H-purine intermediates with appropriate electrophiles (e.g., benzyl halides) in polar solvents like THF or DMF .

Optimization : Monitor reactions by TLC and adjust catalyst loading (0.05–0.1 mmol Pd), temperature (reflux vs. room temperature), and solvent polarity to improve yields (typically 60–85%). Purify via column chromatography (EtOAc/hexane gradients) .

Q. How can the molecular structure of this compound derivatives be confirmed experimentally?

Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural assignment. Key steps:

- Crystallize the compound from slow evaporation of EtOH or DCM/hexane mixtures.

- Collect data at 105 K to minimize thermal motion artifacts. Validate bond lengths (e.g., C–Cl: ~1.73 Å, C–CF₃: ~1.53 Å) and angles against density functional theory (DFT) calculations .

- Complementary techniques: / NMR (confirm substituent integration and coupling patterns) and HRMS (verify molecular ion peaks) .

Q. What are the stability considerations for this compound under hydrolytic or acidic conditions?

The compound is susceptible to hydrolysis at the C2-Cl position, especially in aqueous or protic solvents:

- Hydrolytic degradation : In aqueous MeOH or DMF, the Cl substituent may hydrolyze to form hypoxanthine analogs. Monitor via HPLC (retention time shifts) or NMR (disappearance of Cl-coupled protons) .

- Mitigation : Store under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to moisture during synthesis.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced antimycobacterial activity?

Key SAR insights from analogous purine derivatives:

Q. How should researchers address contradictory biological activity data in analogs of this compound?

Contradictions may arise from:

- Assay variability : Standardize MIC testing using M. tuberculosis H37Rv strains in Middlebrook 7H9 broth .

- Cytotoxicity thresholds : Compare mammalian cell viability (e.g., HEK293 or macrophages) using MTT assays. A selectivity index (SI = IC₅₀/MIC) >10 indicates therapeutic potential .

- Metabolic instability : Use LC-MS to identify degradation products in simulated biological fluids (e.g., PBS pH 7.4, 37°C) .

Q. What experimental strategies improve crystallization of this compound derivatives for XRD studies?

- Solvent screening : Test binary mixtures (e.g., DCM/hexane, EtOH/water) to induce slow nucleation.

- Temperature gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/hour.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-chloro-6-[(3-fluorobenzyl)amino] derivatives) to promote epitaxial growth .

Q. How can researchers troubleshoot low yields in N9-alkylation reactions of this compound?

Common issues and solutions:

- Competitive N7 alkylation : Use bulky alkylating agents (e.g., isopropyl bromide) to favor N9 selectivity.

- Byproduct formation : Add scavengers (e.g., DIPEA) to neutralize HX byproducts.

- Hygroscopic intermediates : Handle under inert atmosphere (N₂/Ar) and use anhydrous solvents (e.g., THF over DMF) .

Q. What analytical methods are critical for assessing the purity of this compound in preclinical studies?

- HPLC-UV/HRMS : Use C18 columns (ACN/water + 0.1% formic acid) to quantify impurities (<0.5% area).

- Elemental analysis : Confirm C, H, N, Cl, and F content within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA) : Ensure <1% weight loss below 150°C (excludes solvent residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.